molecular formula C15H18O3 B11863816 4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No.: B11863816
M. Wt: 246.30 g/mol
InChI Key: DSMYTFGCOWUEOE-UHFFFAOYSA-N
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Description

4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Biological Activity

4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one, also known as Cannabispiran, is a spiro compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 61262-81-5
  • SMILES Notation : c1c(c2c(cc1OC)CCC23CCC(CC3)=O)O

Antioxidant Activity

Research indicates that Cannabispiran exhibits significant antioxidant properties. In studies utilizing the DPPH scavenging method, the compound demonstrated a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Cannabispiran has shown potential in modulating inflammatory responses. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in various cell models. This suggests its utility in treating inflammatory conditions .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

The biological activities of Cannabispiran are attributed to its ability to interact with specific cellular pathways:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons easily, thus stabilizing free radicals and reducing oxidative damage.
  • Anti-inflammatory Mechanism : Cannabispiran may inhibit the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators such as IL-6 and TNF-α .

Study 1: Antioxidant Activity Evaluation

A study conducted on various derivatives of Cannabispiran revealed that modifications to its structure could enhance its antioxidant capacity. The findings highlighted that certain substitutions resulted in lower IC50 values during DPPH assays, indicating improved efficacy compared to standard antioxidants like ascorbic acid .

CompoundIC50 (µM)Reference
Cannabispiran12.5
Ascorbic Acid15.0

Study 2: Anti-inflammatory Activity Assessment

In a murine model of inflammation, Cannabispiran was administered to assess its effect on cytokine release. Results showed a significant reduction in IL-6 levels compared to the control group, suggesting its potential use in managing inflammatory diseases .

Treatment GroupIL-6 Levels (pg/mL)Reference
Control250
Cannabispiran (10 mg/kg)150

Study 3: Antimicrobial Efficacy Testing

Cannabispiran was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated that it exhibited lower minimum inhibitory concentrations (MICs) than conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Bacterial StrainMIC (µg/mL)Reference
E. coli20
Staphylococcus aureus15

Scientific Research Applications

Biological Activities

Compounds with similar structures often exhibit significant biological activities, including:

  • Antioxidant Properties : The hydroxyl group can donate electrons, providing protection against oxidative stress.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting tumor growth.

Case Studies and Research Findings

Recent studies have investigated the compound's interaction with biological systems and its potential therapeutic applications:

  • Study on Antioxidant Activity : Research indicated that 4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one exhibited significant antioxidant activity comparable to known antioxidants. This was attributed to the presence of the hydroxyl group, which plays a crucial role in scavenging free radicals.
  • Antimicrobial Testing : In vitro studies demonstrated that this compound showed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggest that the unique spirocyclic structure may enhance membrane permeability, allowing for better interaction with microbial cells.
  • Anticancer Studies : A recent investigation into its anticancer properties revealed that derivatives of this compound inhibited the proliferation of several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

4'-hydroxy-5-methoxyspiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C15H18O3/c1-18-12-2-3-13-10(8-12)9-15(14(13)17)6-4-11(16)5-7-15/h2-3,8,11,16H,4-7,9H2,1H3

InChI Key

DSMYTFGCOWUEOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3(C2)CCC(CC3)O

Origin of Product

United States

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